![molecular formula C7H6BFO3 B113057 (4-Fluoro-2-formylphenyl)boronic acid CAS No. 825644-26-6](/img/structure/B113057.png)
(4-Fluoro-2-formylphenyl)boronic acid
Overview
Description
“(4-Fluoro-2-formylphenyl)boronic acid” is a chemical compound with the molecular formula C7H6BFO3 and a molecular weight of 167.93 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . This compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(4-Fluoro-2-formylphenyl)boronic acid” is 1S/C7H6BFO3/c9-6-1-2-7 (8 (11)12)5 (3-6)4-10/h1-4,11-12H . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis
While specific chemical reactions involving “(4-Fluoro-2-formylphenyl)boronic acid” are not detailed in the retrieved sources, boronic acids are generally known to participate in various types of coupling reactions .Physical And Chemical Properties Analysis
“(4-Fluoro-2-formylphenyl)boronic acid” is a solid compound . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved sources.Scientific Research Applications
Suzuki Cross-Coupling Reactions
4-Fluoro-2-formylphenylboronic acid can be used as a substrate for Suzuki cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds.
Synthesis of Biologically Active Terphenyls
This compound can be used to make novel biologically active terphenyls . Terphenyls are a class of aromatic hydrocarbons, and their derivatives have been found to exhibit a wide range of biological activities.
Ligandless Aerobic Fluoroalkylation
4-Fluoro-2-formylphenylboronic acid can be used as a reagent for copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . This reaction is a useful method for the synthesis of fluoroalkylated arenes, which are important in medicinal chemistry.
Glucose-Sensitive Hydrogels
Phenylboronic acid-based compounds, including 4-Fluoro-2-formylphenylboronic acid, have been used in the design of glucose-sensitive hydrogels . These hydrogels can release hypoglycemic drugs (such as insulin) in response to the increase of the glucose level, making them of interest for diabetes treatment.
Multi-Stimuli Responsive Organogels
An organogel characterized by fast self-healing and responsive to three stimuli (pH, glucose, and redox-state) was prepared from PVA, 4-formylphenylboronic acid (4-FPBA), and 3,3′-dithiobis(propionohydrazide) (DPH) by dynamic covalent chemistry . This indicates that 4-Fluoro-2-formylphenylboronic acid could potentially be used in similar applications.
Coupling Reactions with Arenediazonium Tetrafluoroborates and Iodonium Salts
4-Fluoro-2-formylphenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates and iodonium salts . These reactions are useful for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and natural products.
Safety and Hazards
This compound is associated with certain hazards. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Mode of Action
Boronic acids are known to participate in coupling reactions with various compounds . The fluorine atom in the compound could potentially enhance its reactivity and selectivity in these reactions.
Biochemical Pathways
Boronic acids are often used in suzuki coupling reactions, which are important in the synthesis of various biologically active compounds .
Result of Action
The compound’s potential to participate in coupling reactions suggests it could play a role in the synthesis of various biologically active compounds .
Action Environment
It’s known that boronic acids are generally stable in neutral or slightly acidic conditions, but can degrade in strongly acidic or basic conditions .
properties
IUPAC Name |
(4-fluoro-2-formylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUBOCQWTPCPNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648976 | |
Record name | (4-Fluoro-2-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-2-formylphenyl)boronic acid | |
CAS RN |
825644-26-6 | |
Record name | (4-Fluoro-2-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-formylphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-fluoro-2-formylphenylboronic acid particularly interesting for developing antimicrobial agents?
A: 4-Fluoro-2-formylphenylboronic acid possesses several characteristics that make it a promising building block for antimicrobial research. Firstly, the boron atom's electrophilic nature enables it to form reversible dative bonds with nucleophiles often found in biological systems. This property is thought to contribute to the bioactivity of various boron-containing compounds. Secondly, incorporating fluorine into pharmaceuticals is a well-established strategy for enhancing their efficacy and bioactivity . The combination of boron and fluorine within 4-fluoro-2-formylphenylboronic acid makes it an attractive target for developing novel antimicrobial agents.
Q2: How is 4-fluoro-2-formylphenylboronic acid utilized in the synthesis of potentially bioactive compounds?
A: Researchers have successfully synthesized a series of cyclic fluorodiamines containing boronate esters using 4-fluoro-2-formylphenylboronic acid as a starting material . The process involves reacting the protected boronate ester of 4-fluoro-2-formylphenylboronic acid with various primary diamines. This reaction typically proceeds through an initial aldimine formation followed by an intramolecular hydroamination step, ultimately yielding cyclic aminoboron compounds. These compounds have demonstrated promising initial antimicrobial activity against various fungi and bacteria .
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